2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
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Overview
Description
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is a chemical compound with the molecular formula C18H19N3O2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide typically involves the reaction of 2-methylaminoacetanilide with a suitable isoquinoline derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide
- 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetanilide
- 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-3-yl)acetanilide
Uniqueness
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
54087-44-4 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(methylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-19-11-17(23)20-14-8-6-12(7-9-14)18-15-5-3-2-4-13(15)10-16(22)21-18/h2-9,18-19H,10-11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
MWAVQYYNMDPWIO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Origin of Product |
United States |
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